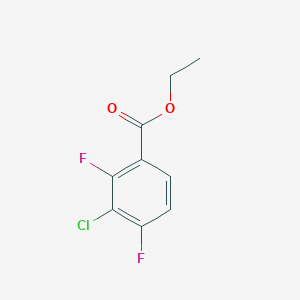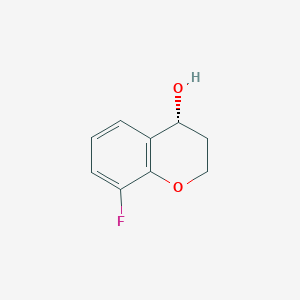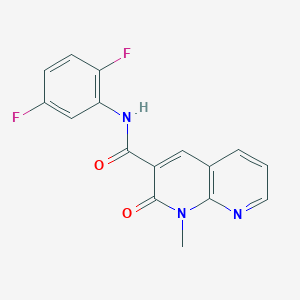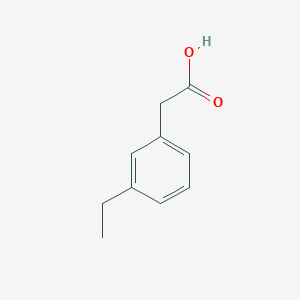![molecular formula C20H17N3O6S B2544309 N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide CAS No. 688055-14-3](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline Synthesis and Applications
Synthesis Analysis The synthesis of quinazoline derivatives has been a subject of interest due to their biological activities. Paper describes a method for synthesizing highly substituted quinazolines through a double C-N bond formation sequence. This process uses benzimidates and dioxazolones, catalyzed by a [Cp*RhCl2]2/AgBF4 system, with dioxazolones serving as an internal oxidant. In paper , a novel route for synthesizing 3-benzyl-2-substit
Aplicaciones Científicas De Investigación
Antitumor Activity and Molecular Docking
The compound N-(1,3-Benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide, as part of a broader study on 3-benzyl-substituted-4(3H)-quinazolinones, has shown promising broad-spectrum antitumor activity. This study revealed that certain analogues demonstrated significant potency against various cancer cell lines, highlighting the potential of these compounds for cancer therapy. The molecular docking studies further supported their efficacy by demonstrating a similar binding mode to known inhibitors, underscoring their therapeutic potential through inhibition of specific kinases involved in tumor growth (Al-Suwaidan et al., 2016).
Synthesis and Biological Activity
Research into derivatives of quinazolinone compounds, including those structurally related to N-(1,3-Benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide, has produced several compounds with notable anti-monoamine oxidase and antitumor activities. These findings suggest the versatility of quinazolinone derivatives in developing new therapeutic agents with potential applications in treating various diseases, including neurological disorders and cancer (Markosyan et al., 2015).
Novel Synthesis and Targeted Tumor Therapy
In another significant study, derivatives related to the compound of interest were synthesized and evaluated for their role as thymidylate synthase inhibitors, targeting tumor cells specifically. This research highlights the compound's potential to selectively accumulate in tumor cells via α-folate receptor-mediated transport, offering a strategy for efficacious treatment with reduced toxicity. Such targeted therapy represents a promising avenue for cancer treatment, with the potential for improved patient outcomes (Tochowicz et al., 2013).
Antimicrobial and Antiviral Potentials
Further exploration of quinazolinone derivatives has identified compounds with significant antimicrobial and antiviral activities. These findings underscore the therapeutic potential of these compounds beyond oncology, suggesting their usefulness in combating infectious diseases. The broad-spectrum antimicrobial efficacy, coupled with notable antiviral properties against specific viruses, highlights the versatility and potential of quinazolinone derivatives in developing new treatments for a range of infectious diseases (Kumar et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two starting materials, 1,3-benzodioxole and 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline, followed by the addition of a propanamide group.", "Starting Materials": [ "1,3-benzodioxole", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline" ], "Reaction": [ "Step 1: 1,3-benzodioxole is reacted with formaldehyde and hydrogen cyanide to form N-(1,3-benzodioxol-5-ylmethyl)glycine nitrile.", "Step 2: N-(1,3-benzodioxol-5-ylmethyl)glycine nitrile is then reacted with thionyl chloride to form N-(1,3-benzodioxol-5-ylmethyl)glycine chloride.", "Step 3: 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline is reacted with N-(1,3-benzodioxol-5-ylmethyl)glycine chloride in the presence of triethylamine to form N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide." ] } | |
Número CAS |
688055-14-3 |
Fórmula molecular |
C20H17N3O6S |
Peso molecular |
427.43 |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
InChI |
InChI=1S/C20H17N3O6S/c24-18(21-8-11-1-2-14-15(5-11)27-9-26-14)3-4-23-19(25)12-6-16-17(29-10-28-16)7-13(12)22-20(23)30/h1-2,5-7H,3-4,8-10H2,(H,21,24)(H,22,30) |
Clave InChI |
NSPWPGIBOCGCTA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(5-chloro-2-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2544229.png)


![4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole](/img/structure/B2544233.png)
![(Z)-13-acetyl-2-(2-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2544234.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2544235.png)
![(E)-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2544237.png)
![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2544241.png)
![Ethyl 6-bromo-2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2544243.png)

